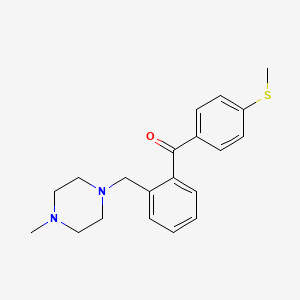

2-(4-Methylpiperazinomethyl)-4'-thiomethylbenzophenone

Descripción

2-(4-Methylpiperazinomethyl)-4'-thiomethylbenzophenone is a benzophenone derivative characterized by a 4-methylpiperazinylmethyl group at the 2-position and a thiomethyl (-SMe) group at the 4'-position of the benzophenone scaffold. The compound’s molecular formula is C20H23N2OS (inferred from structural analogs in , and 10). This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active benzophenones, particularly in CNS-targeting agents and enzyme inhibitors .

Propiedades

IUPAC Name |

[2-[(4-methylpiperazin-1-yl)methyl]phenyl]-(4-methylsulfanylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2OS/c1-21-11-13-22(14-12-21)15-17-5-3-4-6-19(17)20(23)16-7-9-18(24-2)10-8-16/h3-10H,11-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RALDCBMQOVNUPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90643869 | |

| Record name | {2-[(4-Methylpiperazin-1-yl)methyl]phenyl}[4-(methylsulfanyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898782-99-5 | |

| Record name | Methanone, [2-[(4-methyl-1-piperazinyl)methyl]phenyl][4-(methylthio)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898782-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2-[(4-Methylpiperazin-1-yl)methyl]phenyl}[4-(methylsulfanyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperazinomethyl)-4’-thiomethylbenzophenone typically involves the reaction of 4-(4-methylpiperazinomethyl)benzoic acid dihydrochloride with thiomethylating agents under controlled conditions. The process may include the use of acid binding agents and chlorates to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of commercially available and inexpensive starting materials. The process is optimized to achieve high purity (>99%) of the final product, ensuring its suitability for various applications .

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Methylpiperazinomethyl)-4’-thiomethylbenzophenone undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to secondary alcohols.

Substitution: The piperazine ring and thiomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, secondary alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

2-(4-Methylpiperazinomethyl)-4’-thiomethylbenzophenone has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored as a potential drug candidate for various therapeutic applications.

Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes.

Mecanismo De Acción

The mechanism of action of 2-(4-Methylpiperazinomethyl)-4’-thiomethylbenzophenone involves its interaction with specific molecular targets and pathways. The piperazine ring and thiomethyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparación Con Compuestos Similares

Key Observations:

Electronic Effects: The thiomethyl (-SMe) group in the target compound is less electronegative than trifluoromethyl (-CF3) but more lipophilic than methoxy (-OMe). This increases its membrane permeability compared to -CF3 analogs .

Steric and Synthetic Considerations: The 2-position substitution of the piperazinomethyl group introduces steric hindrance near the ketone moiety, which may influence reactivity in further derivatization (e.g., nucleophilic additions) compared to 4-substituted analogs . Thiomethyl groups require specialized synthetic routes (e.g., thiol-ene coupling or nucleophilic substitution with thiols), contrasting with halogenated or methoxy analogs, which utilize milder conditions .

Biological Relevance: Piperazine-containing benzophenones are prevalent in dopamine receptor ligands and kinase inhibitors. The target compound’s thiomethyl group may enhance blood-brain barrier penetration compared to polar -CF3 or -OMe derivatives . In contrast, 4'-CF3 analogs () exhibit stronger electron-withdrawing effects, favoring interactions with electron-rich enzyme active sites (e.g., proteases) .

Physicochemical and Pharmacokinetic Properties

Discussion:

- The target compound’s higher logP (vs. -CF3 analog) suggests better membrane permeability, critical for CNS-targeting drugs.

- The pKa of ~7.5 aligns with typical piperazine derivatives, ensuring partial ionization at physiological pH, which balances solubility and bioavailability .

Actividad Biológica

2-(4-Methylpiperazinomethyl)-4'-thiomethylbenzophenone is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C18H22N2S

- Molecular Weight : 306.45 g/mol

The structure features a benzophenone backbone with a piperazine moiety and a thiomethyl group, which contribute to its unique chemical properties and biological interactions.

The biological activity of 2-(4-Methylpiperazinomethyl)-4'-thiomethylbenzophenone is primarily attributed to its ability to interact with various biomolecular targets. The piperazine ring can facilitate interactions with neurotransmitter receptors, while the thiomethyl group may enhance lipophilicity, allowing better membrane penetration. This interaction profile suggests potential pharmacological applications in neurology and oncology.

Antimicrobial Activity

Recent studies have indicated that derivatives of benzophenone compounds exhibit antimicrobial properties. For instance, compounds similar to 2-(4-Methylpiperazinomethyl)-4'-thiomethylbenzophenone have shown activity against various Gram-positive bacteria, including Staphylococcus aureus, while demonstrating lower efficacy against Gram-negative strains.

Anticancer Potential

Research has highlighted the anticancer potential of benzophenone derivatives. A study demonstrated that compounds with similar structures induced apoptosis in cancer cell lines through the activation of caspase pathways. This suggests that 2-(4-Methylpiperazinomethyl)-4'-thiomethylbenzophenone may possess similar properties.

Data Table: Biological Activities of Related Compounds

Study on Antimicrobial Effects

In a controlled study, 2-(4-Methylpiperazinomethyl)-4'-thiomethylbenzophenone was tested against various bacterial strains. The results indicated significant inhibition of growth in Staphylococcus aureus, suggesting its potential as an antimicrobial agent. The study utilized disk diffusion methods and minimum inhibitory concentration (MIC) assessments to quantify effectiveness.

Evaluation of Anticancer Properties

A recent investigation evaluated the cytotoxic effects of this compound on HeLa and Hep-2 cell lines. The study employed MTT assays to measure cell viability post-treatment. Results indicated a dose-dependent decrease in cell viability, supporting the hypothesis that the compound induces apoptosis in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.